Bienvenue dans la boutique en ligne BenchChem!

Cinepaxadil

Cerebrovascular pharmacology Adenosine signaling Vertebral blood flow

For adenosine/cAMP signaling studies, procure Cinepaxadil (CAS 69118-25-8). Unlike cinnarizine, it potentiates adenosine-induced vertebral vasodilation at 30 mg/kg i.v. in canines. It uniquely enhances renal and mesenteric blood flow, whereas cinnarizine/papaverine decrease renal perfusion. At 10⁻⁶-10⁻⁵ M, it amplifies purinergic/cAMP relaxation without affecting β-adrenergic or contractile responses—ideal for isolating specific vascular pathways.

Molecular Formula C29H36N2O9
Molecular Weight 556.6 g/mol
CAS No. 69118-25-8
Cat. No. B1669043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinepaxadil
CAS69118-25-8
SynonymsCinepaxadil
Molecular FormulaC29H36N2O9
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2
InChIInChI=1S/C29H36N2O9/c1-19(32)22-6-7-23(29-27(22)38-13-14-39-29)40-18-21(33)17-30-9-11-31(12-10-30)26(34)8-5-20-15-24(35-2)28(37-4)25(16-20)36-3/h5-8,15-16,21,33H,9-14,17-18H2,1-4H3
InChIKeySYFDPNLESAYNCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cinepaxadil (CAS 69118-25-8): Structural and Pharmacological Baseline for Cardiovascular Research


Cinepaxadil (CAS 69118-25-8) is a cinnamoyl-piperazine derivative vasodilator developed by Delalande SA for cardiovascular research applications. The compound is a racemic mixture with the molecular formula C29H36N2O9 and molecular weight 556.6 g/mol, characterized by a trimethoxyphenyl moiety conjugated to a benzodioxin-containing piperazine scaffold [1][2]. In vivo studies demonstrate that intravenous cinepaxadil (2.5 mg/kg i.v.) decreases cardiac activity in canine models [3].

Cinepaxadil (CAS 69118-25-8): Why Structural Analogs Cannot Be Simply Substituted


Vasodilator piperazine derivatives sharing the 3,4,5-trimethoxycinnamoyl scaffold (including cinepazide, cinnarizine, and flunarizine) exhibit divergent pharmacological signatures that preclude simple interchange [1]. While cinepaxadil shares the core cinnamoyl-piperazine architecture with cinepazide, the substitution of cinepazide's pyrrolidine amide moiety with a benzodioxin-ethanol side chain yields distinct regional vasodilator selectivity and differential modulation of adenosine/cyclic AMP signaling pathways [2][3]. Direct comparative studies reveal that in-class compounds produce opposing effects on vertebral blood flow potentiation by adenosine, fundamentally altering their utility in cerebrovascular research models [2].

Cinepaxadil (CAS 69118-25-8): Quantitative Differentiation Evidence Versus Cinnarizine and Papaverine


Cinepaxadil vs. Cinnarizine and Papaverine: Vertebral Vasodilator Potentiation by Adenosine

Cinepaxadil (cinepazide) at 30 mg/kg i.v. potentiates vertebral vasodilator responses to adenosine and cyclic AMP in anesthetized dogs, whereas cinnarizine at 3 mg/kg i.v. reduces these vasodilator effects, demonstrating opposite pharmacological modulation of adenosine-mediated cerebrovascular responses [1].

Cerebrovascular pharmacology Adenosine signaling Vertebral blood flow

Cinepaxadil vs. Cinnarizine: Differential Renal Blood Flow Effects

In anesthetized canine studies, cinepaxadil (3-30 mg/kg i.v.) produces dose-related increases in renal arterial flow, while both reference drugs cinnarizine (0.3-3 mg/kg i.v.) and papaverine (0.1-1 mg/kg i.v.) decrease renal blood flow [1]. This represents a qualitative divergence in regional vascular selectivity.

Renal pharmacology Regional hemodynamics Vasodilator selectivity

Cinepaxadil vs. Cinnarizine: Mesenteric Vasodilation Magnitude and Duration

In anesthetized dogs, cinepaxadil (3-30 mg/kg i.v.) produces mesenteric vasodilation of substantially greater magnitude and duration compared to its effects on other vascular beds, whereas cinnarizine (0.3-3 mg/kg i.v.) demonstrates preferential vertebral vasodilation with accompanying bradycardia [1].

Splanchnic circulation Regional vasodilation Hemodynamic profiling

Cinepaxadil In Vitro: Selective Potentiation of ATP, Adenosine, and cAMP Relaxation

Cinepaxadil at concentrations of 10⁻⁶ M to 10⁻⁵ M augments relaxing responses to ATP, adenosine, and cAMP in isolated vascular preparations, but does not affect relaxations induced by isoproterenol or papaverine, nor contractions induced by 5-HT, prostaglandin F2α, or ATP [1][2]. This selectivity profile distinguishes cinepaxadil from broader-spectrum vasodilators.

In vitro pharmacology Signal transduction Purinergic signaling

Cinepaxadil Hemodynamic Profile: Positive Inotropic and Chronotropic Actions

Cinepaxadil exerts positive inotropic and chronotropic actions in anesthetized dogs, with the highest dose (30 mg/kg i.v.) producing a biphasic heart rate response characterized by initial tachycardia followed by bradycardia, while simultaneously decreasing total peripheral resistance and increasing cardiac output [1]. This contrasts with cinnarizine's predominant bradycardic effect.

Cardiac pharmacology Hemodynamics In vivo cardiovascular function

Cinepaxadil Vasodilation: Aminophylline-Sensitive Mechanism

Intravertebral cinepaxadil (1-10 mg) increases vertebral blood flow in a dose-related manner, and this effect is partially inhibited by intravenous pretreatment with aminophylline but not by pretreatment with autonomic antagonists [1]. The aminophylline sensitivity implicates a cAMP/phosphodiesterase-related mechanism distinct from autonomic receptor modulation.

Vasodilator mechanism Phosphodiesterase inhibition Adenosine receptor pharmacology

Cinepaxadil (CAS 69118-25-8): Evidence-Backed Research and Procurement Application Scenarios


Cerebrovascular Research Requiring Adenosine Pathway Potentiation

For studies investigating adenosine-mediated cerebral vasodilation, cinepaxadil is the appropriate selection. Unlike cinnarizine (which reduces adenosine-induced vasodilation), cinepaxadil at 30 mg/kg i.v. potentiates vertebral vasodilator responses to adenosine and cyclic AMP in anesthetized canine models [1]. This opposite directional effect is critical for experimental designs where adenosine signaling enhancement is the desired pharmacological intervention.

Regional Hemodynamic Studies Requiring Renal Perfusion Preservation

In multi-organ hemodynamic studies where renal blood flow must be maintained or enhanced, cinepaxadil is preferred over cinnarizine or papaverine. Direct comparative data demonstrate that cinepaxadil (3-30 mg/kg i.v.) increases renal arterial flow, whereas both cinnarizine and papaverine decrease renal perfusion in anesthetized dogs [1]. Researchers studying renal-cardiovascular interactions should procure cinepaxadil specifically.

Splanchnic/Mesenteric Circulation Research

Investigators focusing on mesenteric or splanchnic hemodynamics require cinepaxadil for its preferential mesenteric vasodilator profile. Comparative studies show that cinepaxadil's mesenteric vasodilation magnitude and duration substantially exceed its effects on other vascular beds, while cinnarizine preferentially affects vertebral circulation and papaverine preferentially affects carotid circulation [1]. Cinepaxadil provides the appropriate regional selectivity for mesenteric-focused research protocols.

In Vitro Purinergic and cAMP Signaling Pathway Studies

For in vitro dissection of ATP, adenosine, and cAMP-mediated vascular relaxation pathways, cinepaxadil offers selective signal amplification at 10⁻⁶ M to 10⁻⁵ M concentrations. The compound augments purinergic and cAMP-dependent relaxation without affecting β-adrenergic relaxation (isoproterenol) or non-purinergic contractile responses (5-HT, PGF2α) [1][2]. This selectivity profile enables researchers to isolate specific signaling cascades without off-pathway confounding effects.

Quote Request

Request a Quote for Cinepaxadil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.